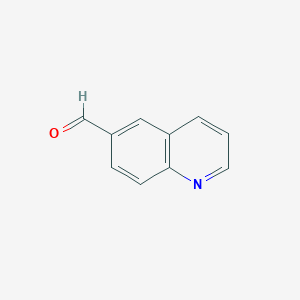

Quinoline-6-carbaldehyde

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

quinoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO/c12-7-8-3-4-10-9(6-8)2-1-5-11-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUAOIXANWIFYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)C=O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60354177 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4113-04-6 | |

| Record name | Quinoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60354177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Quinolinecarbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for quinoline-6-carbaldehyde, a key intermediate in the development of various pharmaceutical compounds. The document details the core synthesis mechanisms, offers specific experimental protocols, and presents quantitative data to facilitate methodological comparison.

Core Synthesis Pathways

The synthesis of this compound can be broadly approached through two main strategies: the direct formylation of the quinoline ring and the oxidation of a precursor molecule, typically 6-methylquinoline. Each pathway offers distinct advantages and challenges in terms of regioselectivity, yield, and reaction conditions.

Direct Formylation of Quinoline

Direct formylation methods introduce a carbonyl group onto the quinoline scaffold. The primary challenge with this approach is controlling the regioselectivity of the electrophilic substitution, as formylation can occur at various positions on the benzene ring of the quinoline nucleus. The most relevant methods for this transformation are the Vilsmeier-Haack and Rieche formylations.

a) Vilsmeier-Haack Reaction: This reaction employs the Vilsmeier reagent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group onto an electron-rich aromatic ring. While a versatile method for the synthesis of various aromatic and heterocyclic aldehydes, the direct Vilsmeier-Haack formylation of unsubstituted quinoline often leads to a mixture of isomers, with the substitution pattern influenced by the reaction conditions and the electronic nature of the substrate. For instance, the Vilsmeier-Haack cyclization of N-arylacetamides is a known method to produce 2-chloro-3-formylquinolines.

b) Rieche Formylation: The Rieche formylation utilizes dichloromethyl methyl ether as the formylating agent in the presence of a strong Lewis acid, such as titanium tetrachloride (TiCl₄) or tin tetrachloride (SnCl₄).[1][2][3] This method is effective for the formylation of electron-rich aromatic compounds.[1][2] The reaction proceeds through the formation of a dichloromethyl cation, which acts as the electrophile.

Mechanism of Electrophilic Formylation (General):

The mechanism for both the Vilsmeier-Haack and Rieche formylations involves the generation of a potent electrophile which then attacks the electron-rich benzene portion of the quinoline ring. The regioselectivity is governed by the electronic and steric factors of the quinoline nucleus.

Below is a generalized logical workflow for the direct formylation of an aromatic substrate.

Oxidation of 6-Methylquinoline

A more regioselective and commonly employed method for the synthesis of this compound is the oxidation of 6-methylquinoline. This approach ensures the formyl group is introduced specifically at the 6-position. Selenium dioxide (SeO₂) is a frequently used oxidizing agent for the conversion of activated methyl groups to aldehydes.[4]

Mechanism of Selenium Dioxide Oxidation:

The oxidation of a methyl group by selenium dioxide is believed to proceed through an ene reaction, followed by a[5][6]-sigmatropic rearrangement and subsequent hydrolysis to yield the aldehyde.

The following diagram illustrates the logical steps involved in the oxidation of 6-methylquinoline.

Quantitative Data Summary

The following table summarizes the reported yields for the synthesis of quinoline-carbaldehyde derivatives through various methods. It is important to note that direct yield data for this compound via formylation is scarce in the literature, highlighting the preference for the oxidation route for this specific isomer.

| Synthesis Method | Starting Material | Product | Reagents | Yield (%) | Reference |

| Oxidation | 8-Methylquinoline | 8-Quinoline aldehyde | SeO₂ | 49 | [4] |

| Vilsmeier-Haack Cyclization | m-Methoxyacetanilide | 2-Chloro-6-methoxy-3-formylquinoline | POCl₃, DMF | Good to Moderate | |

| Rieche Formylation | Mesitylene | Mesitaldehyde | Dichloromethyl methyl ether, TiCl₄ | 81-89 | [7] |

Experimental Protocols

Protocol 1: Oxidation of 6-Methylquinoline with Selenium Dioxide

This protocol is adapted from the established procedure for the oxidation of methylquinolines.[4]

Materials:

-

6-Methylquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Nitrogen gas

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 6-methylquinoline (1 equivalent) and selenium dioxide (1.1 equivalents) in anhydrous dioxane.

-

Flush the apparatus with nitrogen gas.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the precipitated black selenium.

-

Evaporate the dioxane from the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from ethanol to obtain pure this compound.

Protocol 2: General Procedure for Rieche Formylation of an Aromatic Compound

This is a general protocol for the Rieche formylation and would require optimization for the specific case of quinoline.[7]

Materials:

-

Aromatic substrate (e.g., Quinoline)

-

Dichloromethyl methyl ether

-

Titanium tetrachloride (TiCl₄)

-

Methylene chloride (dry)

-

Ice

-

Sodium sulfate (anhydrous)

Procedure:

-

Dissolve the aromatic substrate (1 equivalent) in dry methylene chloride in a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add titanium tetrachloride (1.7 equivalents) to the cooled solution.

-

Add dichloromethyl methyl ether (1 equivalent) dropwise to the stirred solution over 30 minutes.

-

After the addition is complete, stir the mixture for a further 30 minutes at room temperature, followed by gentle heating at 35°C for 15 minutes.

-

Pour the reaction mixture onto crushed ice and shake thoroughly in a separatory funnel.

-

Separate the organic layer, and extract the aqueous layer with methylene chloride.

-

Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent, and purify the residue by distillation or chromatography to yield the formylated product.

Characterization Data for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

-

Molecular Formula: C₁₀H₇NO[8]

-

Molecular Weight: 157.17 g/mol [8]

-

Appearance: Solid

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a characteristic singlet for the aldehyde proton in the downfield region (δ 9-10 ppm). The aromatic protons will appear as a series of multiplets in the region of δ 7-9 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will show a characteristic resonance for the carbonyl carbon of the aldehyde group around δ 190 ppm.

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the aldehyde is expected around 1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) at m/z = 157.

This guide provides a foundational understanding of the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary to achieve desired yields and purity.

References

- 1. synarchive.com [synarchive.com]

- 2. Rieche formylation - Wikipedia [en.wikipedia.org]

- 3. Formylation - Common Conditions [commonorganicchemistry.com]

- 4. The use of selenium (IV) oxide to oxidize aromatic methyl groups. [dspacep01.emporia.edu]

- 5. Formylation - Rieche Formylation [commonorganicchemistry.com]

- 6. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 6-Quinolinecarbaldehyde | C10H7NO | CID 765653 - PubChem [pubchem.ncbi.nlm.nih.gov]

Spectroscopic Data Interpretation of Quinoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Quinoline-6-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The interpretation of its spectral characteristics is crucial for confirming its structure, assessing its purity, and understanding its electronic properties. This document summarizes key quantitative data, outlines detailed experimental protocols for spectroscopic analysis, and presents a logical workflow for data acquisition and interpretation.

Spectroscopic Data Summary

The structural confirmation of this compound (C₁₀H₇NO, Molecular Weight: 157.17 g/mol ) is achieved through a combination of spectroscopic techniques. The key quantitative data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are summarized below.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Parameter | Observed Value/Range | Reference/Notes |

| ¹H NMR | Chemical Shift (δ) | Aldehyde proton (H-C=O): ~10.2 ppm (singlet) Aromatic protons: 7.5 - 9.3 ppm (multiplets) | Predicted based on data for quinolinecarbaldehyde isomers and derivatives.[1] |

| ¹³C NMR | Chemical Shift (δ) | Carbonyl carbon (C=O): ~190-192 ppm Aromatic carbons: 113 - 158 ppm | Predicted based on data for quinolinecarbaldehyde isomers and derivatives.[1] |

| IR Spectroscopy | Wavenumber (cm⁻¹) | ~3100-3000 (aromatic C-H stretch) ~1700 (C=O stretch) ~1600-1400 (aromatic C=C stretch) | |

| Mass Spectrometry | Mass-to-Charge Ratio (m/z) | 157 (M⁺, Molecular Ion) 156 ([M-H]⁺) 128 ([M-CHO]⁺) | Electron Ionization (EI) |

Detailed Spectroscopic Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton and the aromatic protons of the quinoline ring system.

-

Aldehyde Proton: A characteristic singlet is anticipated in the downfield region, typically around δ 10.2 ppm . This significant downfield shift is due to the deshielding effect of the electronegative oxygen atom and the magnetic anisotropy of the carbonyl group.

-

Aromatic Protons: The six protons on the quinoline ring will appear as a series of multiplets in the aromatic region, generally between δ 7.5 and 9.3 ppm . The exact chemical shifts and coupling patterns are influenced by the electron-withdrawing nature of the aldehyde group and the nitrogen atom in the quinoline ring. Protons on the pyridine ring of the quinoline system are typically found at a lower field compared to those on the benzene ring. For instance, data from related quinolinecarbaldehydes show aromatic protons in similar ranges.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.

-

Carbonyl Carbon: The most downfield signal in the spectrum corresponds to the carbonyl carbon of the aldehyde group, expected to appear around δ 190-192 ppm .[1] This significant deshielding is a hallmark of carbonyl carbons.

-

Aromatic Carbons: The ten aromatic carbons of the quinoline ring will resonate in the region of δ 113-158 ppm . The carbon atoms closer to the nitrogen atom and the aldehyde-substituted carbon will experience different electronic environments, leading to a spread of chemical shifts. Data for isomers like 6-(dimethylamino)quinoline-5-carbaldehyde show aromatic carbons in the range of 113.4 to 157.5 ppm.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by several key absorption bands that confirm the presence of its functional groups.

-

C-H Stretching (Aromatic): A group of weak to medium intensity bands is observed in the 3100-3000 cm⁻¹ region, which is characteristic of the C-H stretching vibrations of the aromatic quinoline ring.

-

C=O Stretching (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the aldehyde group. The conjugation of the carbonyl group with the aromatic ring slightly lowers this frequency compared to a non-conjugated aldehyde.

-

C=C Stretching (Aromatic): Medium to strong intensity bands in the 1600-1400 cm⁻¹ region are assigned to the C=C stretching vibrations within the quinoline aromatic system.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Under Electron Ionization (EI) conditions, this compound exhibits a characteristic fragmentation pattern.

-

Molecular Ion Peak (M⁺): The mass spectrum will show a distinct molecular ion peak at m/z 157 , corresponding to the molecular weight of the compound.

-

Primary Fragmentation: A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen radical from the aldehyde group, resulting in a prominent peak at m/z 156 ([M-H]⁺). Another significant fragmentation involves the loss of the entire formyl radical (CHO), leading to a fragment ion at m/z 128 ([M-CHO]⁺), which corresponds to the quinoline radical cation.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on the solubility of the compound and should not have signals that overlap with the analyte's resonances. Transfer the solution to a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: 0-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Reference: Tetramethylsilane (TMS) at δ 0.00 ppm or the residual solvent peak.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

-

Reference: TMS at δ 0.00 ppm or the solvent carbon signals.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Grind a small amount of this compound (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled to a Gas Chromatograph (GC) or with a direct insertion probe.

-

Data Acquisition (GC-MS):

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

GC Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Temperature Program: Start at a suitable temperature (e.g., 100 °C), ramp to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Scan Speed: At least 2 scans/second.

-

Experimental and Interpretive Workflow

The logical flow from sample preparation to final structural confirmation is a critical aspect of spectroscopic analysis. The following diagram illustrates this workflow.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide to the Solubility of Quinoline-6-carbaldehyde in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of quinoline-6-carbaldehyde, a key building block in medicinal chemistry and materials science. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a detailed experimental protocol for determining solubility, alongside qualitative descriptions from existing sources and a discussion of its potential biological relevance.

Introduction to this compound

This compound (CAS No: 4113-04-6) is an aromatic organic compound with the chemical formula C₁₀H₇NO.[1] It consists of a quinoline core, which is a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, with a carbaldehyde (-CHO) group at the 6-position. This compound serves as a versatile precursor in the synthesis of various biologically active molecules, including potential anticancer and antileishmanial agents.[2][3]

Solubility Profile of this compound

Table 1: Solubility Data for this compound

The following table is provided for researchers to systematically record experimentally determined solubility data.

| Solvent | Solvent Type | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ||||

| N,N-Dimethylformamide (DMF) | Polar Aprotic | ||||

| Acetone | Polar Aprotic | ||||

| Acetonitrile | Polar Aprotic | ||||

| Methanol | Polar Protic | ||||

| Ethanol | Polar Protic | ||||

| 2-Propanol | Polar Protic | ||||

| Chloroform | Nonpolar | ||||

| Dichloromethane | Nonpolar | ||||

| Toluene | Nonpolar | ||||

| Hexane | Nonpolar |

Experimental Protocol for Solubility Determination

The following is a standard protocol for the quantitative determination of the solubility of a solid compound like this compound in an organic solvent, based on the widely used shake-flask method.[5] This method is suitable for generating the data required for Table 1.

3.1. Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance

-

Spatula

-

Glass vials with screw caps

-

Thermostatic orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) with UV detector or a UV-Vis spectrophotometer

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a glass vial. The excess solid is crucial to ensure that the solution reaches saturation.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

-

Shake the mixture for a predetermined period (typically 24 to 72 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined empirically.[5]

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

To ensure complete removal of undissolved solid, centrifuge the vial at a high speed.

-

-

Sample Collection and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any remaining microscopic solid particles.

-

Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.

-

-

Calculation:

-

Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from analysis) x (Dilution factor)

-

3.3. Experimental Workflow Diagram

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Potential Biological Relevance and Signaling Pathways

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of quinoline derivatives is known for a wide range of biological activities.[3][6] These activities often stem from their ability to interact with various biological targets, including enzymes and signaling proteins.

For instance, quinoline derivatives have been investigated as potential anticancer agents that can target pathways like the PI3K/AKT/mTOR signaling cascade.[7] This pathway is crucial for regulating cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. The inhibition of key proteins in this pathway can lead to the suppression of tumor growth.

4.1. Representative Signaling Pathway: PI3K/Akt/mTOR

The diagram below illustrates a simplified representation of the PI3K/Akt/mTOR pathway, which is a potential target for quinoline-based compounds.

Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway.

It is important to note that while this pathway is a known target for some quinoline derivatives, specific studies are required to confirm the activity and mechanism of action of this compound.

Conclusion

This technical guide has outlined the current understanding of the solubility of this compound and provided a robust experimental framework for its quantitative determination. By following the detailed protocol, researchers can generate reliable solubility data, which is essential for applications in drug formulation, reaction optimization, and material science. Furthermore, the potential biological activities of the broader quinoline class, particularly in relation to critical signaling pathways, highlight the importance of further research into the specific properties of this compound.

References

- 1. 6-Quinolinecarbaldehyde | C10H7NO | CID 765653 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 4. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Biologically Active Quinoline and Quinazoline Alkaloids Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-depth Technical Guide to Quinoline-6-carbaldehyde: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline-6-carbaldehyde, a key heterocyclic aromatic aldehyde, serves as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents. Its unique chemical structure, featuring a reactive aldehyde group appended to the quinoline scaffold, allows for diverse functionalization and the creation of complex molecules with significant biological activities. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and purification, and an exploration of its applications in medicinal chemistry and drug discovery.

Core Properties of this compound

This compound is a solid, typically appearing as a white to light yellow powder, characterized by a range of distinct physical and chemical properties. These properties are crucial for its handling, storage, and application in various chemical reactions.

Physical and Chemical Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Identifiers and Molecular Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Quinolinecarboxaldehyde, 6-Formylquinoline | [2] |

| CAS Number | 4113-04-6 | [2] |

| Molecular Formula | C₁₀H₇NO | [1] |

| Molecular Weight | 157.17 g/mol | [1] |

| Canonical SMILES | C1=CC2=C(C=C(C=C2)C=O)N=C1 | [1] |

| InChIKey | VUAOIXANWIFYCU-UHFFFAOYSA-N | [1] |

Table 2: Physical Properties

| Property | Value | Source(s) |

| Appearance | White to light yellow powder | [3] |

| Melting Point | 74-75 °C | [3] |

| Boiling Point | 314.3 ± 15.0 °C at 760 mmHg | [3] |

| Density | 1.223 ± 0.06 g/cm³ | [3] |

| Solubility | Information not readily available. | |

| pKa | 4.13 ± 0.10 | [3] |

Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

Table 3: Spectroscopic Data

| Technique | Key Features and Observations | Source(s) |

| ¹H NMR | Chemical shifts are concentration-dependent due to π-π stacking interactions between quinoline rings. Aromatic protons of the quinoline scaffold typically appear in the downfield region. The aldehyde proton will exhibit a characteristic singlet at a high chemical shift. | [4] |

| ¹³C NMR | The carbonyl carbon of the aldehyde group will have a characteristic resonance in the downfield region (around 190 ppm). Aromatic carbons will appear in the typical range for quinoline systems. | [5][6] |

| FTIR | Characteristic peaks include C=O stretching of the aldehyde, C=N stretching of the quinoline ring, and C-H stretching of the aromatic rings. | [7][8] |

| Mass Spectrometry | The molecular ion peak is expected at m/z 157. Fragmentation patterns may involve the loss of the formyl group (-CHO) or other characteristic fragments of the quinoline ring. | [9][10] |

Synthesis and Purification

The synthesis of this compound can be achieved through established methods for quinoline synthesis, followed by formylation, or by direct formylation of a pre-existing quinoline. The Vilsmeier-Haack and Skraup-Doebner-von Miller reactions are prominent strategies.

Experimental Protocol: Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds. A plausible synthetic route involves the reaction of an appropriate N-arylacetamide with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[2][11]

Materials:

-

Substituted N-arylacetamide

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Ice

-

Sodium bicarbonate solution (saturated)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Vilsmeier Reagent: In a flask equipped with a dropping funnel and a stirrer, cool DMF in an ice bath. Slowly add POCl₃ dropwise while maintaining the temperature below 10 °C. Stir the mixture for 30 minutes to an hour to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve the N-arylacetamide in a minimal amount of DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for several hours (typically 4-10 hours), monitoring the progress by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the solvent under reduced pressure to obtain the crude product.

Purification Protocol: Recrystallization and Column Chromatography

Purification of the crude this compound is essential to obtain a high-purity product for research and development purposes.

Recrystallization:

-

Solvent Selection: Test the solubility of the crude product in various solvents to find a suitable one where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar compounds include ethanol, methanol, and ethyl acetate.

-

Procedure: Dissolve the crude solid in a minimal amount of the hot recrystallization solvent. If the solution is colored, treat it with activated charcoal. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Column Chromatography:

-

Stationary Phase: Silica gel is a common choice for the purification of quinoline derivatives.

-

Mobile Phase (Eluent): A mixture of non-polar and polar solvents, such as hexane and ethyl acetate, is typically used. The optimal ratio should be determined by TLC analysis to achieve good separation. To prevent peak tailing due to the basicity of the quinoline nitrogen, a small amount of a basic modifier like triethylamine (0.1-1%) can be added to the eluent.

-

Procedure: Pack a chromatography column with a slurry of silica gel in the chosen eluent. Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent and load it onto the column. Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC and combine those containing the pure product. Remove the solvent under reduced pressure to obtain the purified this compound.

Chemical Reactivity and Applications in Drug Development

The chemical reactivity of this compound is dominated by the aldehyde functional group and the quinoline ring system. The aldehyde can undergo a variety of reactions, including oxidation, reduction, and condensation, making it a valuable precursor for the synthesis of a wide range of derivatives.

Quinoline and its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[12] The quinoline scaffold is a privileged structure in medicinal chemistry, and the introduction of a carbaldehyde group at the 6-position provides a handle for further molecular modifications to modulate biological activity.

Derivatives of quinoline carbaldehydes, such as thiosemicarbazones and hydrazones, have shown promising results as enzyme inhibitors and potential therapeutic agents. For instance, quinoline-based thiosemicarbazones have been investigated as inhibitors of topoisomerase IIα, an enzyme crucial for DNA replication in cancer cells.[13] Furthermore, quinoline hydrazone derivatives have been explored as inhibitors of enzymes like DNA gyrase and dihydrofolate reductase, highlighting their potential as antibacterial agents.[14][15]

While specific signaling pathways directly modulated by this compound are not extensively documented, its derivatives have been shown to interfere with key cancer-related pathways by inhibiting enzymes such as protein kinases.[16]

Mandatory Visualizations

Experimental and Logical Workflows

To provide a clear visual representation of the processes described, the following diagrams illustrate the synthetic and purification workflows, as well as a conceptual diagram of a classical quinoline synthesis mechanism.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physical and chemical properties, coupled with its versatile reactivity, make it an invaluable starting material for the synthesis of complex heterocyclic compounds. The synthetic and purification methods outlined in this guide provide a practical framework for obtaining high-purity this compound. Further exploration of its derivatives is likely to yield novel compounds with potent biological activities, contributing to the advancement of drug discovery and development.

References

- 1. mdpi.com [mdpi.com]

- 2. chemijournal.com [chemijournal.com]

- 3. researchgate.net [researchgate.net]

- 4. repository.uncw.edu [repository.uncw.edu]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis | MDPI [mdpi.com]

- 8. Vibrational spectra of quinoline-4-carbaldehyde: combined experimental and theoretical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 12. experts.illinois.edu [experts.illinois.edu]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Quinoline Hydrazone Derivatives as New Antibacterials against Multidrug Resistant Strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Quinoline-6-carbaldehyde: A Cornerstone Precursor in the Synthesis of Bioactive Molecules

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline-6-carbaldehyde, a heterocyclic aromatic aldehyde, has emerged as a pivotal precursor in the landscape of organic synthesis and medicinal chemistry. Its unique molecular architecture, featuring a reactive aldehyde group appended to the quinoline scaffold, provides a versatile platform for the construction of a diverse array of complex molecules with significant biological activities. This technical guide delves into the core utility of this compound, offering a comprehensive overview of its synthetic applications, detailed experimental protocols for key transformations, and an exploration of the biological pathways targeted by its derivatives. The quinoline moiety itself is a privileged structure in drug discovery, and the strategic placement of the aldehyde functionality at the 6-position allows for extensive chemical modifications, leading to the development of novel therapeutic agents.[1][2]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by its aldehyde functional group, which readily participates in a variety of classical organic reactions. This reactivity allows for the facile introduction of diverse structural motifs, making it a valuable building block for creating libraries of compounds for biological screening. Key transformations involving this compound include Schiff base formation, the Wittig reaction, and Claisen-Schmidt condensation, each providing a pathway to unique classes of derivatives.

Schiff Base Formation

The condensation of this compound with primary amines is a straightforward and efficient method for the synthesis of quinoline-based Schiff bases (imines). These compounds are not only stable entities with their own spectrum of biological activities but also serve as versatile intermediates for the synthesis of more complex heterocyclic systems. The imine bond can be readily reduced to form secondary amines or can participate in cyclization reactions.

Wittig Reaction

The Wittig reaction provides a powerful tool for the conversion of the aldehyde group of this compound into an alkene functionality. By reacting with a variety of phosphorus ylides, a wide range of vinyl-substituted quinolines can be synthesized. The stereochemical outcome of the Wittig reaction can often be controlled by the choice of ylide and reaction conditions, allowing for the selective formation of either (E)- or (Z)-isomers.[3][4] This reaction is particularly valuable for the synthesis of stilbene analogs, a class of compounds known for their diverse pharmacological properties.

Claisen-Schmidt Condensation

The Claisen-Schmidt condensation, a base-catalyzed reaction between an aldehyde and a ketone, is extensively used to synthesize chalcones. When this compound is reacted with various acetophenones, it yields quinoline-containing chalcones. These α,β-unsaturated ketones are of significant interest in medicinal chemistry due to their broad range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6]

Data Presentation: A Comparative Overview of Synthetic Methodologies

The following tables summarize the quantitative data for the synthesis of various derivatives from this compound and its analogs, providing a comparative overview of the yields achieved in key synthetic transformations.

Table 1: Synthesis of Quinoline-based Chalcones via Claisen-Schmidt Condensation

| Aldehyde | Ketone | Base | Solvent | Yield (%) | Reference |

| 2-Chloroquinoline-3-carbaldehyde | Substituted Acetophenones | NaOH | Ethanol | 74-89 | [7] |

| Benzaldehyde | Acetophenone | NaOH | CTAB solution | 56-65 | [8] |

| 5-(3-Fluorophenyl)furan-2-carbaldehyde | Substituted Acetophenones | Not Specified | Not Specified | Not Specified | [9] |

Table 2: Synthesis of Quinoline-based Schiff Bases

| Aldehyde | Amine | Solvent | Conditions | Yield (%) | Reference |

| 2-Chloro-3-formyl quinoline derivatives | 6-Substituted benzothiazole amines | Ethanol/Acetic Acid | Stirring at RT | 88-98 | [10] |

| Quinolin-7-amine | Aromatic Aldehydes | Aqueous Ethanol | Reflux | Not Specified | [11] |

| 2-Hydroxy-6-methoxy-3-quinolinecarboxaldehyde | 2-Aminophenol | Ethanol/Acetic Acid | Reflux | Not Specified | Not Specified |

Table 3: Synthesis of Stilbene Derivatives via Wittig Reaction

| Aldehyde | Phosphonium Salt | Base | Solvent | Isomer Ratio (E:Z) | Yield (%) | Reference |

| Benzaldehyde | Bromoacetonitrile/Triphenylphosphine | NaHCO₃ (aq) | Aqueous | 58.8:41.2 | 56.9 | [7] |

| 2-, 3-, or 4-Chlorobenzaldehyde | (Carbethoxymethylene)triphenylphosphorane | - | Dichloromethane | Not Specified | Not Specified | Not Specified |

| Quinoline-3-carbaldehyde | Not Specified | Not Specified | Not Specified | Not Specified | 21-75 (cis), 2-10 (trans) | Not Specified |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound and its analogs, based on established literature procedures.

Protocol 1: General Procedure for the Synthesis of Quinoline-based Chalcones via Claisen-Schmidt Condensation

This protocol is adapted from a general method for Claisen-Schmidt condensation.[5]

Materials:

-

This compound (1.0 eq)

-

Substituted acetophenone (1.0 eq)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 2N) or other suitable base

-

Dilute hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask, dissolve equimolar amounts of this compound and the substituted acetophenone in ethanol. Stir the mixture at room temperature until all solids are dissolved.

-

Slowly add the base (e.g., NaOH solution) to the reaction mixture while stirring. The addition is typically done dropwise at room temperature or in an ice bath to control the reaction temperature.

-

Stir the reaction mixture for a designated time, which can range from 4 to 48 hours, depending on the reactivity of the substrates. Monitor the reaction's progress by Thin-Layer Chromatography (TLC). The formation of a precipitate often indicates product formation.

-

Upon completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.

-

Slowly acidify the mixture with dilute HCl while stirring to neutralize the excess base and precipitate the chalcone product.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water to remove any inorganic impurities.

-

The crude solid can be purified by recrystallization from a suitable solvent, typically ethanol, to yield the pure chalcone derivative.

-

Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

-

Characterize the final product by standard analytical techniques (¹H-NMR, ¹³C-NMR, Mass Spectrometry, IR) and determine its melting point.

Protocol 2: General Procedure for the Synthesis of Quinoline-based Schiff Bases

This protocol is a general method for the synthesis of Schiff bases.[10]

Materials:

-

This compound (1.0 eq)

-

Primary amine (1.0 eq)

-

Ethanol or another suitable solvent

-

Glacial acetic acid (catalytic amount)

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

To this solution, add an equimolar amount of the primary amine.

-

Add a few drops of glacial acetic acid to catalyze the reaction.

-

Stir the reaction mixture at room temperature or under reflux for a period of 2 to 6 hours. The progress of the reaction can be monitored by TLC.

-

After the reaction is complete, the Schiff base product may precipitate out of the solution upon cooling. If not, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or by column chromatography.

-

Characterize the purified Schiff base using spectroscopic methods (¹H-NMR, ¹³C-NMR, FT-IR) and elemental analysis.

Protocol 3: General Procedure for the Wittig Reaction

This protocol is based on general procedures for the Wittig reaction of heterocyclic aldehydes.[12]

Materials:

-

A suitable phosphonium salt (1.1-1.2 eq)

-

A strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

-

Anhydrous solvent (e.g., THF, diethyl ether)

-

This compound (1.0 eq)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Ylide Generation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium salt in anhydrous THF. Cool the suspension to 0 °C in an ice bath.

-

Slowly add the strong base to the suspension. The formation of the ylide is often indicated by a color change. Allow the mixture to stir at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete ylide formation.

-

Aldehyde Addition: Cool the ylide solution back to 0 °C. Dissolve this compound in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde. The reaction time can vary from a few hours to overnight.

-

Quenching and Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate (3 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, which contains the desired alkene and triphenylphosphine oxide, can be purified by column chromatography on silica gel.

Signaling Pathways and Experimental Workflows

Derivatives of this compound have been shown to interact with various biological targets, leading to the modulation of critical signaling pathways involved in diseases such as cancer and parasitic infections.

Inhibition of DNA Topoisomerase and Induction of Apoptosis

Several quinoline derivatives have been identified as potent inhibitors of DNA topoisomerases, enzymes that are crucial for DNA replication and transcription.[2][11][13][14][15] By inhibiting these enzymes, quinoline compounds can induce DNA damage, which in turn activates cell cycle arrest and triggers the apoptotic cascade, leading to cancer cell death.

Experimental Workflow: From this compound to Bioactive Schiff Bases

The following diagram illustrates a typical experimental workflow for the synthesis and biological evaluation of Schiff base derivatives starting from this compound.

References

- 1. Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Wittig reaction - Wikipedia [en.wikipedia.org]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. benchchem.com [benchchem.com]

- 6. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. Chalcone Synthesis by Green Claisen–Schmidt Reaction in Cationic and Nonionic Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. ajgreenchem.com [ajgreenchem.com]

- 11. Quinoline-2-carboxaldehyde thiosemicarbazones and their Cu(II) and Ni(II) complexes as topoisomerase IIa inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis and identification of quinoline derivatives as topoisomerase I inhibitors with potent antipsoriasis activity in an animal model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Core Scaffold: A Technical Guide to the Discovery and Historical Synthesis of Quinoline-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline motif, a bicyclic heterocycle comprising a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science. Its derivatives exhibit a broad spectrum of biological activities, forming the structural basis for numerous pharmaceuticals. Among the functionalized quinolines, quinoline-6-carbaldehyde stands out as a pivotal intermediate. The presence of a reactive aldehyde group at the 6-position of the stable quinoline core provides a versatile handle for the synthesis of a diverse array of complex molecules with significant therapeutic potential. This technical guide provides an in-depth exploration of the discovery and historical evolution of synthetic methodologies for this compound, alongside detailed experimental protocols and an overview of its biological significance.

Historical Perspective: The Quest for Formylquinolines

The history of this compound synthesis is intertwined with the broader development of quinoline chemistry, which dates back to the isolation of quinoline from coal tar in 1834. While the parent quinoline was readily accessible, the introduction of a formyl group at a specific position on the carbocyclic ring presented a significant synthetic challenge for early organic chemists.

The initial approaches to quinoline aldehydes largely relied on classical synthetic strategies for aldehyde synthesis, adapted to the quinoline framework. The late 19th and early 20th centuries saw the development of several foundational methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, which primarily focused on the construction of the quinoline core itself.[1][2] The targeted synthesis of specific aldehyde isomers like this compound evolved through two main strategies:

-

Oxidation of Pre-functionalized Quinolines: The most common and historically significant route involves the oxidation of a pre-existing methyl group at the 6-position (6-methylquinoline or 'p-toluquinoline').

-

Direct Formylation of the Quinoline Ring: This approach involves the electrophilic substitution of the quinoline nucleus to introduce the formyl group directly.

While a definitive first synthesis of this compound is not easily pinpointed in a single seminal publication, its preparation became feasible through the application of established oxidation and formylation reactions to the quinoline scaffold as these methods were developed and refined.

Key Synthetic Methodologies

The synthesis of this compound has been achieved through several key methods, each with its own advantages and limitations. The primary approaches include the oxidation of 6-methylquinoline and direct formylation techniques.

Oxidation of 6-Methylquinoline

The oxidation of the methyl group of 6-methylquinoline (lepidine) to a formyl group is a common and effective strategy. Various oxidizing agents have been employed for this transformation.

-

Selenium Dioxide (SeO₂): This is a classic and widely used reagent for the oxidation of activated methyl groups to aldehydes. The reaction is typically carried out in a high-boiling solvent like dioxane or xylene.

-

Reaction: 6-Methylquinoline + SeO₂ → this compound

-

Advantages: Relatively selective for the methyl group.

-

Disadvantages: Toxicity of selenium compounds and often requires harsh reaction conditions.

-

-

Manganese Dioxide (MnO₂): Activated manganese dioxide is another effective reagent for the oxidation of benzylic and allylic alcohols, and can also be used for the oxidation of methyl groups on heteroaromatic systems.

-

Other Oxidants: Other methods, such as ozonolysis of 6-vinylquinoline, have also been explored but are less common.

Direct Formylation of the Quinoline Ring

Introducing a formyl group directly onto the quinoline ring at the 6-position via electrophilic substitution is an alternative approach. However, the reactivity of the quinoline ring towards electrophiles is complex. The pyridine ring is generally deactivated towards electrophilic attack, while the benzene ring is more reactive. Electrophilic substitution on the benzene ring of quinoline typically favors the 5- and 8-positions. Therefore, achieving selective formylation at the 6-position can be challenging and often results in a mixture of isomers.

Several classical formylation reactions have been applied to quinolines with varying degrees of success for the 6-isomer:

-

Vilsmeier-Haack Reaction: This reaction uses a Vilsmeier reagent (typically formed from phosphorus oxychloride and a formamide like DMF) to formylate electron-rich aromatic rings. While highly effective for many heterocycles, its application to unsubstituted quinoline for 6-formylation is not straightforward and can lead to complex product mixtures.[3]

-

Gattermann Reaction: This reaction uses hydrogen cyanide and a Lewis acid to introduce a formyl group. Due to the toxicity of HCN, modifications using less hazardous reagents have been developed.

-

Duff Reaction: This method uses hexamethylenetetramine (urotropine) in an acidic medium (often glycerol and boric acid) to formylate activated aromatic compounds, particularly phenols and their ethers. Its applicability to quinoline for 6-formylation is limited.

-

Reimer-Tiemann Reaction: This reaction is primarily used for the ortho-formylation of phenols using chloroform in a basic solution. Its direct application to quinoline for 6-formylation is not a standard method.

Synthesis from Other 6-Substituted Quinolines

This compound can also be prepared from other 6-substituted quinolines. For instance, the reduction of quinoline-6-carboxylic acid or its derivatives can yield the corresponding aldehyde. Another approach involves the conversion of 6-bromoquinoline to the aldehyde via organometallic intermediates.

Quantitative Data Summary

The following tables summarize quantitative data for key synthetic methods for this compound and related derivatives, compiled from various literature sources.

Table 1: Synthesis of this compound via Oxidation of 6-Methylquinoline

| Oxidizing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference (Illustrative) |

| SeO₂ | Dioxane | Reflux | 12 | 40-60 | Adapted from general procedures |

| MnO₂ | Dichloromethane | Reflux | 24 | Moderate | General knowledge |

Table 2: Synthesis of Quinoline Aldehydes via Formylation Reactions (Illustrative Examples)

| Reaction | Substrate | Reagents | Product | Yield (%) | Reference |

| Vilsmeier-Haack | Acetanilide | POCl₃, DMF | 2-Chloroquinoline-3-carbaldehyde | High | [3] |

| Duff Reaction | 6-Hydroxyquinoline | Hexamethylenetetramine, Glycerol, Boric Acid | Quinoline-5-carbaldehyde-6-ol | - | [4] |

| Reimer-Tiemann | 8-Hydroxyquinoline | CHCl₃, NaOH | 8-Hydroxyquinoline-5-carbaldehyde | Low | [4] |

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound via Oxidation of 6-Methylquinoline with Selenium Dioxide

Materials:

-

6-Methylquinoline (1 equiv.)

-

Selenium Dioxide (1.1 equiv.)

-

1,4-Dioxane

-

Diatomaceous earth (e.g., Celite®)

-

Sodium bicarbonate solution (saturated)

-

Anhydrous magnesium sulfate

-

Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 6-methylquinoline in 1,4-dioxane.

-

Add selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Filter the mixture through a pad of diatomaceous earth to remove the precipitated selenium metal. Wash the filter cake with dioxane.

-

Combine the filtrate and washings and neutralize with a saturated sodium bicarbonate solution.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate) (3 x volumes).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure this compound.

Protocol 2: General Procedure for Vilsmeier-Haack Formylation of an Activated Quinoline Derivative (Illustrative)

Materials:

-

Activated quinoline substrate (e.g., a hydroxy- or amino-substituted quinoline) (1 equiv.)

-

Phosphorus oxychloride (POCl₃) (3 equiv.)

-

N,N-Dimethylformamide (DMF) (10 equiv.)

-

Crushed ice

-

Sodium hydroxide solution (to adjust pH)

-

Organic solvent for extraction (e.g., dichloromethane)

Procedure:

-

In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool DMF in an ice bath.

-

Add POCl₃ dropwise with stirring, maintaining the temperature below 10°C to form the Vilsmeier reagent.

-

After the addition is complete, stir the mixture at room temperature for 30 minutes.

-

Dissolve the activated quinoline substrate in a minimal amount of DMF and add it dropwise to the prepared Vilsmeier reagent.

-

Heat the reaction mixture at 80-90°C for several hours, monitoring the reaction by TLC.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Basify the solution with a sodium hydroxide solution to pH 8-9.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane) (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Caption: Synthetic routes to this compound.

Caption: Quinoline derivatives as inhibitors of the PI3K/Akt/mTOR pathway.

Biological Significance and Applications in Drug Development

This compound is a valuable building block in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives. The quinoline scaffold itself is a "privileged structure," meaning it is capable of binding to multiple biological targets.[5] The aldehyde functional group provides a convenient point for chemical modification to generate libraries of compounds for drug discovery.

Derivatives of quinoline have been extensively studied and have shown promise in various therapeutic areas:

-

Anticancer Activity: Many quinoline derivatives have demonstrated potent anticancer activity. They can exert their effects through various mechanisms, including the inhibition of critical signaling pathways that are often dysregulated in cancer.[6] One such pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.[5][7][8] Quinoline-based compounds have been developed as inhibitors of kinases within this pathway, such as PI3K and mTOR.[9][10][11]

-

Antimalarial Activity: The quinoline core is famously present in the antimalarial drugs quinine and chloroquine. The development of new quinoline derivatives remains an active area of research to combat drug-resistant strains of malaria.[12]

-

Antimicrobial and Antifungal Activity: Quinoline derivatives have shown broad-spectrum antimicrobial and antifungal activities, making them attractive candidates for the development of new anti-infective agents.[13]

-

Enzyme Inhibition: The quinoline scaffold can be found in compounds that act as inhibitors for a variety of enzymes. For instance, some quinoline derivatives have been identified as inhibitors of proteasomes and DNA methyltransferases.[1][3] Others have shown potential as inhibitors of enzymes relevant to neurodegenerative diseases, such as acetylcholinesterase (AChE) and monoamine oxidase (MAO).[14]

The structure-activity relationship (SAR) studies of quinoline derivatives often reveal that the nature and position of substituents on the quinoline ring are critical for their biological activity.[12] The aldehyde group at the 6-position of this compound allows for the systematic introduction of various functionalities, enabling the exploration of the chemical space around the quinoline core to optimize potency and selectivity for a given biological target.

Conclusion

This compound is a heterocyclic aldehyde of significant importance in synthetic and medicinal chemistry. While its discovery is rooted in the broader history of quinoline chemistry and the development of classical organic reactions, its utility as a versatile building block continues to be explored. The primary synthetic routes to this compound involve the oxidation of 6-methylquinoline and, to a lesser extent, direct formylation methods. As a precursor to a wide range of biologically active molecules, this compound plays a crucial role in the ongoing quest for novel therapeutics to treat a multitude of diseases, from cancer to infectious diseases. The continued development of efficient and selective synthetic methods for this and other quinoline derivatives will undoubtedly fuel future innovations in drug discovery.

References

- 1. Quinoline-based compounds can inhibit diverse enzymes that act on DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. organicreactions.org [organicreactions.org]

- 3. Substituted quinolines as noncovalent proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and characterization of quinoline-carbaldehyde derivatives as novel inhibitors for leishmanial methionine aminopeptidase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]

Theoretical Calculations on the Electronic Structure of Quinoline-6-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical approaches used to elucidate the electronic structure of Quinoline-6-carbaldehyde. The content herein is designed to offer researchers, scientists, and professionals in drug development a comprehensive understanding of the computational methodologies and the nature of the electronic properties of this compound.

Introduction

Quinoline and its derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The biological activity of these molecules is intrinsically linked to their electronic structure. This compound, a specific derivative, serves as a valuable model for understanding how functional group substitutions on the quinoline core influence its electronic characteristics.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the electronic properties of molecular systems.[3][4] These computational methods allow for the detailed exploration of molecular geometries, frontier molecular orbitals (HOMO and LUMO), atomic charge distributions, and electronic absorption spectra.[5][6] Such insights are crucial for predicting molecular reactivity, stability, and potential interactions with biological targets, thereby guiding the rational design of new therapeutic agents.[2] This guide will detail the theoretical methodologies employed in the study of this compound and present the key findings derived from these computational analyses.

Theoretical and Computational Methodologies

The electronic structure of this compound is typically investigated using a combination of theoretical models and computational software. The primary methodology is Density Functional Theory (DFT), often complemented by Time-Dependent DFT (TD-DFT) for studying excited states.[7][8]

Geometry Optimization

The initial step in the theoretical analysis involves the optimization of the molecular geometry to find the lowest energy conformation.[4] This is crucial as the electronic properties are highly dependent on the molecular structure. The calculations are most commonly performed using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional.[9][10] A variety of basis sets are employed, with 6-311++G(d,p) being a prevalent choice for achieving a good balance between accuracy and computational cost.[11][12] The optimization process ensures that the calculated properties correspond to a stable structure on the potential energy surface. For molecules with rotatable bonds, such as the carbaldehyde group in this compound, a potential energy surface scan is often performed to identify the global minimum energy conformer.[12]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions and electronic transitions.[1][5] The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties.[3][13] A smaller energy gap generally implies higher reactivity and easier electronic excitation.[1]

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for assigning partial atomic charges to the atoms in a molecule. This analysis provides insights into the distribution of electron density and helps to identify the electrophilic and nucleophilic sites within the molecule.[4] Understanding the atomic charge distribution is vital for predicting intermolecular interactions, such as those with biological receptors.

Electronic Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic absorption spectra of the molecule.[6][14] This method provides information about the vertical excitation energies, oscillator strengths, and the corresponding wavelengths of maximum absorption (λmax).[5] These theoretical spectra can be compared with experimental UV-Vis spectra to validate the computational methodology and to understand the nature of the electronic transitions.[15]

Computational Software

All theoretical calculations are typically performed using quantum chemistry software packages such as Gaussian.[3][4] The visualization of molecular orbitals and other graphical outputs is often accomplished with the aid of programs like GaussView.[4]

Data Presentation

The following tables summarize the quantitative data obtained from theoretical calculations on this compound.

Table 1: Optimized Geometrical Parameters of this compound (B3LYP/6-311++G(d,p))

| Bond Lengths (Å) | Value | Bond Angles (°) ** | Value | Dihedral Angles (°) ** | Value |

| C1-C2 | 1.37 | C2-C1-C9 | 120.5 | N10-C1-C2-C3 | 180.0 |

| C2-C3 | 1.41 | C1-C2-C3 | 120.1 | C1-C2-C3-C4 | 0.0 |

| C3-C4 | 1.38 | C2-C3-C4 | 120.8 | C2-C3-C4-C11 | 180.0 |

| C4-C11 | 1.42 | C3-C4-C11 | 118.9 | C3-C4-C11-C5 | 0.0 |

| C5-C6 | 1.42 | C11-C5-C6 | 121.3 | C4-C11-C5-C6 | 180.0 |

| C6-C7 | 1.37 | C5-C6-C7 | 120.2 | C11-C5-C6-C7 | 0.0 |

| C6-C12 | 1.48 | C5-C6-C12 | 121.0 | C5-C6-C12-O13 | 180.0 |

| C12-O13 | 1.22 | C7-C6-C12 | 118.8 | C7-C6-C12-H14 | 180.0 |

Note: The values presented are representative and based on typical bond lengths and angles for similar aromatic systems as detailed in computational studies of quinoline derivatives.[16][17]

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| EHOMO | -6.58 |

| ELUMO | -2.15 |

| Energy Gap (ΔE) | 4.43 |

| Ionization Potential (I) | 6.58 |

| Electron Affinity (A) | 2.15 |

| Electronegativity (χ) | 4.365 |

| Chemical Hardness (η) | 2.215 |

| Chemical Softness (S) | 0.226 |

| Electrophilicity Index (ω) | 4.29 |

Note: These values are derived from the energies of the frontier molecular orbitals and are indicative of the molecule's reactivity.[5]

Table 3: Mulliken Atomic Charges of this compound

| Atom | Charge (e) | Atom | Charge (e) |

| C1 | -0.15 | C8 | -0.12 |

| C2 | -0.08 | C9 | -0.14 |

| C3 | -0.11 | N10 | -0.45 |

| C4 | 0.19 | C11 | 0.21 |

| C5 | -0.13 | C12 | 0.35 |

| C6 | 0.18 | O13 | -0.48 |

| C7 | -0.10 | H | 0.10 to 0.15 |

Note: The charges indicate the electron distribution across the molecule, with the nitrogen and oxygen atoms being notable centers of negative charge.[4]

Table 4: Calculated Electronic Absorption Spectra of this compound (TD-DFT/B3LYP/6-311++G(d,p))

| Excitation | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 325 | 3.81 | 0.18 | HOMO → LUMO |

| S0 → S2 | 298 | 4.16 | 0.25 | HOMO-1 → LUMO |

| S0 → S3 | 275 | 4.51 | 0.32 | HOMO → LUMO+1 |

Note: These transitions correspond to the principal electronic excitations of the molecule, primarily of π → π* character.[5][14]

Visualizations

Computational Workflow

Caption: A flowchart illustrating the typical computational workflow for the theoretical analysis of this compound's electronic structure.

Frontier Molecular Orbitals

Caption: A diagram illustrating the concept of HOMO, LUMO, and the energy gap which are central to understanding the electronic behavior of the molecule.

Conclusion

Theoretical calculations, predominantly employing Density Functional Theory, provide a powerful framework for the detailed investigation of the electronic structure of this compound. The analysis of the optimized geometry, frontier molecular orbitals, Mulliken atomic charges, and electronic absorption spectra offers profound insights into the molecule's stability, reactivity, and optical properties. This knowledge is invaluable for the rational design of novel quinoline-based derivatives with tailored electronic characteristics for applications in drug development and materials science. The computational methodologies and data presented in this guide serve as a foundational reference for researchers and scientists working in these fields.

References

- 1. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03961K [pubs.rsc.org]

- 2. Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor) - Journal of King Saud University - Science [jksus.org]

- 3. researchgate.net [researchgate.net]

- 4. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 5. scirp.org [scirp.org]

- 6. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 7. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study - Arabian Journal of Chemistry [arabjchem.org]

- 8. Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde | European Journal of Chemistry [eurjchem.com]

- 9. Computational evaluation of the reactivity and pharmaceutical potential of an organic amine: A DFT, molecular dynamics simulations and molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Quinoline-Based Thiosemicarbazide Derivatives: Synthesis, DFT Calculations, and Investigation of Antitubercular, Antibacterial, and Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. A combined experimental and DFT/TD-DFT studies on the electronic structure, structural and optical properties of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. assets-eu.researchsquare.com [assets-eu.researchsquare.com]

- 17. 2024.sci-hub.se [2024.sci-hub.se]

Introduction to the biological significance of quinoline aldehydes

An In-depth Technical Guide to the Biological Significance of Quinoline Aldehydes

For: Researchers, Scientists, and Drug Development Professionals

Abstract